molecular formula C5H13NOS B2392581 4-(Methylsulfinyl)-1-butylamine CAS No. 187587-70-8; 84104-30-3

4-(Methylsulfinyl)-1-butylamine

Cat. No.: B2392581
CAS No.: 187587-70-8; 84104-30-3
M. Wt: 135.23
InChI Key: FRRCFKLOPJSLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfinyl)-1-butylamine (CAS 187587-70-8) is a strategic chiral amine and a critical synthetic precursor in the chemical synthesis of sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] . Sulforaphane is a highly potent, naturally occurring isothiocyanate derived from cruciferous vegetables, renowned for its role as an inducer of phase 2 cytoprotective enzymes . The mechanism through which sulforaphane and its analogs exert their effects is primarily attributed to the modification of key cysteine residues on the Keap1 protein. This modification stabilizes the transcription factor Nrf2, allowing it to activate the Antioxidant Response Element (ARE) and upregulate a network of genes responsible for cellular defense against oxidative stress and electrophilic insults . As the immediate amine precursor, this compound allows researchers to access sulforaphane and its analogs for studies in chemoprevention, antioxidant response, and anti-inflammatory pathways . The compound's structure, featuring a methylsulfinyl group separated from the amine by a four-carbon butyl chain, is optimal for this bioactivity, as this specific distance between functional groups is a known determinant of high potency in inducers of enzymes like NAD(P)H:quinone oxidoreductase (NQO1) . Research into this compound and its derivatives continues to provide valuable insights into the molecular mechanisms of cytoprotection . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfinylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRCFKLOPJSLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187587-70-8
Record name 4-methanesulfinylbutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

4-(Methylsulfinyl)-1-butylamine plays a crucial role in biological research due to its potential health benefits. Its biological activities include:

  • Antioxidant Properties : Compounds containing sulfoxide groups, like this compound, exhibit significant antioxidant capabilities, which may be beneficial in combating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .

Precursor for Sulforaphane

One of the most notable applications of this compound is its use as a precursor for sulforaphane, a potent isothiocyanate found in cruciferous vegetables. Sulforaphane is well-studied for its anti-cancer properties and ability to activate detoxification enzymes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules relevant to various fields such as medicinal chemistry and agrochemicals .

Case Study 1: Detoxification Mechanisms

A study on herbivores demonstrated how sulfur-containing compounds like this compound play a role in detoxifying glucosinolates from host plants. This highlights the ecological significance of the compound in plant defense mechanisms and its metabolic interactions within herbivores .

Case Study 2: Antioxidant Research

Research investigating the antioxidant properties of sulfoxides has shown that compounds like this compound can effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 4-(Methylsulfinyl)-1-butylamine and related compounds:

Compound Name Molecular Formula Functional Groups Key Applications Notable Properties
This compound C₅H₁₃NOS Methylsulfinyl, primary amine Reference standards, synthesis Chiral, stable, moderate polarity
1-Butylamine C₄H₁₁N Primary amine Gas sensing, industrial solvents Volatile, highly basic
4-(tert-Butyldimethylsilyloxy)-1-butylamine C₁₀H₂₅NOSi Silyl ether, primary amine Protected amine intermediates Hydrolytically sensitive
Omeprazole C₁₇H₁₉N₃O₃S Benzimidazole, sulfinyl, methoxy Proton pump inhibitor (PPI) Acid-activated prodrug

Key Research Findings

1-Butylamine vs. This compound
  • 1-Butylamine is a volatile base used in gas sensors (e.g., Au/MoO₃ nanobelts detect 100 ppm 1-butylamine at 240°C) . Its lack of a sulfinyl group limits its polarity and stability compared to this compound.
  • The methylsulfinyl group in this compound increases polarity and hydrogen-bonding capacity , making it less volatile and more suited for controlled synthetic reactions or biological applications .
Silyl Ether Analogue: 4-(tert-Butyldimethylsilyloxy)-1-butylamine
  • This compound replaces the sulfinyl group with a silyl ether , which serves as a protecting group for amines in multi-step syntheses . Unlike sulfinyl groups, silyl ethers are hydrolytically labile , requiring careful handling under anhydrous conditions.
Omeprazole and Related PPIs
  • PPIs like omeprazole , lansoprazole , and pantoprazole contain sulfinyl benzimidazole moieties critical for their mechanism. The sulfinyl group enables acid-activated conversion to sulfenamides, which covalently inhibit gastric H⁺/K⁺-ATPase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.